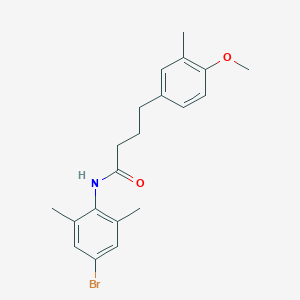
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BRD0705, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.
作用機序
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in regulating gene expression. By inhibiting BET proteins, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide disrupts the interaction between BET proteins and chromatin, leading to changes in gene expression. This mechanism of action has been demonstrated in several studies using various techniques, including chromatin immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq).
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been found to reduce inflammation and fibrosis in various animal models of disease. These effects have been attributed to the inhibition of BET proteins and subsequent changes in gene expression.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of these proteins without affecting other cellular processes. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have low toxicity in vitro and in vivo, making it a safe and effective tool for studying BET protein function. However, one of the limitations of using N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations of the compound to achieve the desired effect.
将来の方向性
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, including the development of more potent and selective BET inhibitors, the identification of novel therapeutic applications for N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, and the investigation of the mechanism of action of BET inhibitors in various disease contexts. In addition, the use of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide in combination with other therapies, such as chemotherapy and radiation therapy, may enhance their effectiveness and improve patient outcomes. Overall, the study of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide and BET proteins has the potential to lead to the development of new and effective treatments for cancer and other diseases.
合成法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves several steps, including the preparation of 4-bromo-2,6-dimethylbenzoic acid and 4-methoxy-3-methylbenzaldehyde, followed by the condensation of these two compounds to form the intermediate product. The final step involves the amidation of the intermediate product with butanoyl chloride to yield N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. The synthesis method has been described in detail in several studies, and the purity of the compound has been confirmed using various analytical techniques.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their effectiveness. Furthermore, N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.
特性
製品名 |
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
|---|---|
分子式 |
C20H24BrNO2 |
分子量 |
390.3 g/mol |
IUPAC名 |
N-(4-bromo-2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C20H24BrNO2/c1-13-10-16(8-9-18(13)24-4)6-5-7-19(23)22-20-14(2)11-17(21)12-15(20)3/h8-12H,5-7H2,1-4H3,(H,22,23) |
InChIキー |
WHVBQAQKYUCNRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C)C)Br |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)CCCC2=CC(=C(C=C2)OC)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)
![methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)

![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)
![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)